molecular formula C23H25N2P B12488525 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl- CAS No. 72897-06-4

1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-

Cat. No.: B12488525
CAS No.: 72897-06-4
M. Wt: 360.4 g/mol
InChI Key: IBEQWAVMMWLFEI-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphinane is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-5-phenyl-1,3,5-diazaphosphinane typically involves the reaction of benzylamine derivatives with phosphorus trichloride and subsequent cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran or dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 1,3-dibenzyl-5-phenyl-1,3,5-diazaphosphinane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nitrogen or phosphorus atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted diazaphosphinanes depending on the reagents used.

Scientific Research Applications

1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphinane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-5-phenyl-1,3,5-diazaphosphinane involves its interaction with molecular targets through its nitrogen and phosphorus atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, as a ligand, it can coordinate with metal ions to form stable complexes, affecting catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphinane 5-oxide
  • 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphinane 5-sulfide

Uniqueness

1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphinane is unique due to its specific ring structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.

Properties

CAS No.

72897-06-4

Molecular Formula

C23H25N2P

Molecular Weight

360.4 g/mol

IUPAC Name

1,3-dibenzyl-5-phenyl-1,3,5-diazaphosphinane

InChI

InChI=1S/C23H25N2P/c1-4-10-21(11-5-1)16-24-18-25(17-22-12-6-2-7-13-22)20-26(19-24)23-14-8-3-9-15-23/h1-15H,16-20H2

InChI Key

IBEQWAVMMWLFEI-UHFFFAOYSA-N

Canonical SMILES

C1N(CP(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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